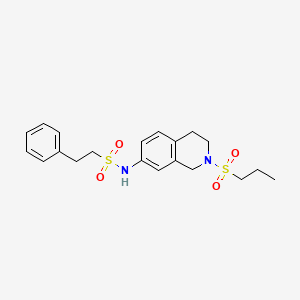
2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
2-Phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a chemical compound with potential applications in various scientific research fields. While specific studies on this compound might be limited, research on related sulfonamide compounds and tetrahydroisoquinolines provides insight into the potential applications and relevance in scientific research.
Potential Applications in Drug Development
Sulfonamide compounds have been extensively studied for their medicinal properties, including antimicrobial, anticancer, and anti-inflammatory activities. The sulfonamide moiety is known for its ability to be chemically modified, leading to improved versions of existing drugs. This adaptability makes sulfonamides, including compounds like this compound, valuable in the design of new therapeutic agents with enhanced efficacy and specificity for various diseases, including cancer and inflammatory disorders (Culletta et al., 2022).
Role in Antioxidant Activity Research
Sulfonamides and related compounds have been implicated in the modulation of oxidative stress and antioxidant activity. The exploration of these compounds in antioxidant capacity assays, such as ABTS and DPPH tests, has highlighted their potential in mitigating oxidative damage, which is a key factor in the pathogenesis of numerous chronic diseases, including cardiovascular diseases and neurodegenerative disorders (Munteanu & Apetrei, 2021).
Implications in Neurodegenerative Disease Research
Tetrahydroisoquinolines, a structural component of this compound, have been associated with neuroprotective effects. Studies have shown that certain tetrahydroisoquinoline derivatives exhibit neuroprotective properties, suggesting a potential role in the treatment or prevention of neurodegenerative diseases such as Parkinson's and Alzheimer's (Kotake & Ohta, 2003).
Anti-Inflammatory and Anticancer Potential
Research on Annona species, which contain related isoquinoline alkaloids, has demonstrated significant anti-inflammatory and anticancer activities. These findings suggest that compounds with similar structural features, including this compound, could be explored for their potential in treating inflammatory conditions and cancer, leveraging their molecular mechanisms of action (Nugraha et al., 2019).
Future Directions
Properties
IUPAC Name |
2-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-2-13-28(25,26)22-12-10-18-8-9-20(15-19(18)16-22)21-27(23,24)14-11-17-6-4-3-5-7-17/h3-9,15,21H,2,10-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDMTZZHCUIAGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
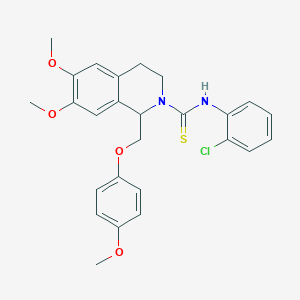
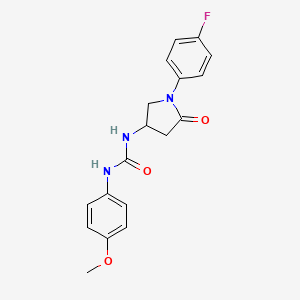
![4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2396729.png)
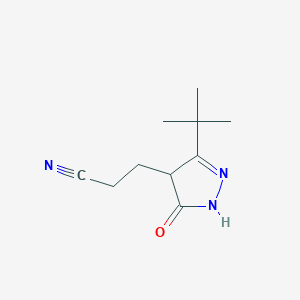
![2-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2396731.png)
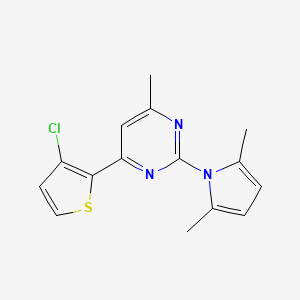
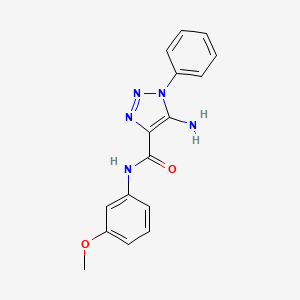

![(Z)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2396738.png)

![4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol](/img/structure/B2396740.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2396741.png)


